molecular formula C22H15F2N3O2S B2600708 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895435-66-2

4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2600708
CAS RN: 895435-66-2
M. Wt: 423.44
InChI Key: AGPGTYLGXFCVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as DT-13, is a small molecule compound that has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Heterocyclic Synthesis and Molecular Interactions

One notable area of application for 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide and related compounds involves the synthesis of heterocyclic compounds, which play a crucial role in medicinal chemistry and drug design. For instance, studies on similar benzothiazole derivatives have explored their reactivity towards various nitrogen nucleophiles to yield a plethora of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. These processes underscore the versatility of benzothiazole derivatives in synthesizing complex molecules that might serve as potential therapeutic agents or lead compounds in drug discovery (Mohareb et al., 2004).

Anticancer and Antibacterial Activity

Compounds structurally related to 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been investigated for their biological activities, including anticancer and antibacterial properties. For example, Co(II) complexes containing thiazol-2-yl and pyridin-2-ylmethylene motifs have demonstrated promising fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Similarly, new pyridine derivatives, including those with benzothiazole nuclei, have been synthesized and shown considerable antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Drug Discovery and Development

The structural features of 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, particularly the benzothiazole and pyridine moieties, make it an interesting candidate for drug discovery. These features are commonly found in molecules with significant biological activities, including kinase inhibition and antimicrobial effects. For instance, substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the therapeutic potential of similar structures in treating diseases related to angiogenesis and cancer (Borzilleri et al., 2006).

properties

IUPAC Name

4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2S/c1-13(28)15-4-6-16(7-5-15)21(29)27(12-14-3-2-8-25-11-14)22-26-20-18(24)9-17(23)10-19(20)30-22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPGTYLGXFCVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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